8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
CAS No.: 2555-20-6
Cat. No.: VC21318790
Molecular Formula: C11H8O5
Molecular Weight: 220.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2555-20-6 |
---|---|
Molecular Formula | C11H8O5 |
Molecular Weight | 220.18 g/mol |
IUPAC Name | 8-methoxy-2-oxochromene-3-carboxylic acid |
Standard InChI | InChI=1S/C11H8O5/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-5H,1H3,(H,12,13) |
Standard InChI Key | SFAPWVZFUHJZIC-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O |
Canonical SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O |
Introduction
Chemical Structure and Identification
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid belongs to the coumarin family, which consists of a benzene ring fused to a lactone ring. The specific structural features include a methoxy (-OCH3) group at position 8 of the benzene ring and a carboxylic acid (-COOH) functionality at position 3 of the pyrone ring.
Structural Representations
The compound possesses a molecular formula that can be deduced from its chemical structure, with the methoxy group at position 8 and carboxylic acid at position 3 of the coumarin scaffold. This positioning of functional groups contributes to its unique physical and chemical properties, distinguishing it from other coumarin derivatives.
Identification Parameters
The compound has been identified in scientific literature with specific parameters including:
This spectroscopic data provides a distinct fingerprint for identifying and characterizing the compound in laboratory settings and research contexts.
Synthesis Methods and Yields
Documented Synthesis Procedures
The synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid has been documented in scientific literature with impressive yields. One reported method resulted in a 99% yield (218 mg) of the compound as light yellow crystals . The high yield suggests an efficient synthetic pathway that could be advantageous for further applications requiring substantial quantities of this compound.
In another documented synthesis, this compound (labeled as 1e in one study) was prepared according to established literature procedures, yielding a white solid with a 72% yield (158.4 mg) . The analytical data from this synthesis was noted to be in accordance with previously published literature values, confirming the identity and purity of the product.
Synthesis Comparison Table
Reference | Yield (%) | Amount (mg) | Appearance | Additional Notes |
---|---|---|---|---|
Source | 99 | 218 | Light yellow crystals | MP: 215-218°C |
Source | 72 | 158.4 | White solid | Analytical data matched literature |
This comparison demonstrates variability in synthetic outcomes, which may be attributed to different reaction conditions, purification methods, or starting material quality.
Physical and Chemical Properties
Physical Characteristics
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid displays distinct physical properties that are important for its identification and handling:
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Physical State: Crystalline solid at room temperature
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Color: Light yellow to white, depending on synthesis method and purity
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Melting Point Range: 215-218°C (with literature references citing 218-219°C)
These physical properties provide valuable information for researchers working with this compound, particularly for confirming sample identity and purity.
Spectroscopic Properties
The infrared spectroscopic data reveals important structural information about the functional groups present in 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid:
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IR (KBr): 3472 cm-1 (O-H stretching of carboxylic acid)
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2843 cm-1 (C-H stretching of methoxy group)
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1769 cm-1 (C=O stretching of lactone)
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1676 cm-1 (C=O stretching of carboxylic acid)
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1606, 1473 cm-1 (aromatic C=C stretching)
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1264, 1094 cm-1 (C-O stretching)
Related Compounds and Structural Analogs
Coumarin Derivatives with Similar Substitution Patterns
The chemical literature documents several structurally related compounds that differ from 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid by the position or nature of substituents:
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8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid (3g): A close analog with an ethoxy group instead of methoxy at position 8, appearing as light yellow crystals with a melting point of 197-198°C
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8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (3k): The hydroxyl analog, reported as green crystals with a melting point of 292-293°C (decomposed)
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7,8-Dihydroxy-2-oxo-2H-chromene-3-carboxylic acid (3h): A dihydroxy derivative with substituents at positions 7 and 8
Comparison of Properties Among Structural Analogs
The following table compares key properties of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid with its structural analogs:
Compound | Substituent | Appearance | Melting Point (°C) | Yield (%) |
---|---|---|---|---|
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (3i) | 8-OCH₃ | Light yellow crystals | 215-218 | 99 |
8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid (3g) | 8-OCH₂CH₃ | Light yellow crystals | 197-198 | 98 |
8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (3k) | 8-OH | Green crystals | 292-293 (decomposed) | 91 |
7,8-Dihydroxy-2-oxo-2H-chromene-3-carboxylic acid (3h) | 7-OH, 8-OH | Yellow crystals | 270-271 | 95 |
This comparative analysis reveals how subtle changes in substituent groups can significantly affect physical properties such as melting point and appearance, which is valuable information for structure-property relationship studies .
Research Applications and Significance
Synthetic Organic Chemistry
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid serves as an important intermediate in organic synthesis. Its carboxylic acid functionality at position 3 provides a reactive site for further transformations, including esterification, amidation, and reduction reactions. The presence of the methoxy group at position 8 can influence the electronic properties of the coumarin system, potentially affecting reactivity patterns.
Research has incorporated this compound in visible light-driven reductive transformations, suggesting its utility in photochemical reactions . Such applications highlight the compound's relevance in modern synthetic methodologies, particularly those focused on sustainable chemistry approaches.
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